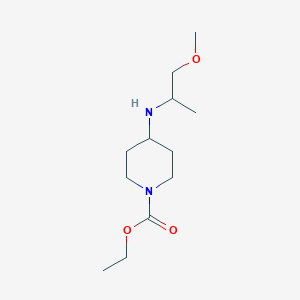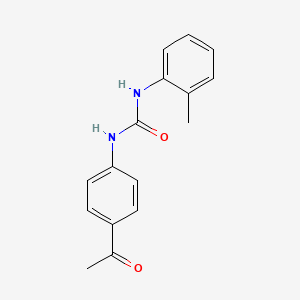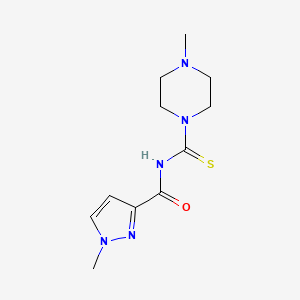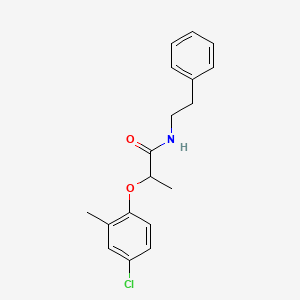![molecular formula C22H14N2O3 B4956867 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione include other indazole derivatives such as 1H-indazole and 2H-indazole. These compounds share the indazole core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c25-20-14-8-4-5-9-15(14)21(26)18-16(20)10-11-17-19(18)23-24(22(17)27)12-13-6-2-1-3-7-13/h1-11,23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMNTQXZCKEMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4956785.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)

![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)

![N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B4956886.png)
